molecular formula C6H6BrN3O B1438538 2-bromo-N-(pyrazin-2-yl)acetamide CAS No. 787628-96-0

2-bromo-N-(pyrazin-2-yl)acetamide

Cat. No.: B1438538
CAS No.: 787628-96-0
M. Wt: 216.04 g/mol
InChI Key: WKCWELSTTLPNKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

2-Bromo-N-(pyrazin-2-yl)acetamide plays a significant role in biochemical reactions. It interacts with enzymes such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which are involved in the formation of prostanoids, prostaglandins, and thromboxane A2 . These interactions inhibit the activity of COX enzymes, leading to reduced inflammation and pain. Additionally, this compound exhibits antimicrobial properties by interacting with bacterial cell membranes, disrupting their integrity and leading to cell death .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways by inhibiting the production of pro-inflammatory cytokines, thereby reducing inflammation . This compound also impacts gene expression by downregulating the expression of genes involved in inflammatory responses. Furthermore, this compound affects cellular metabolism by inhibiting the activity of enzymes involved in the synthesis of inflammatory mediators .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with COX enzymes. By binding to the active sites of COX-1 and COX-2, this compound inhibits their enzymatic activity, preventing the conversion of arachidonic acid to prostaglandins . This inhibition leads to a decrease in the production of inflammatory mediators, thereby reducing inflammation and pain. Additionally, this compound may interact with bacterial cell membranes, causing disruption and cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its anti-inflammatory and antimicrobial properties, with no significant loss of activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent anti-inflammatory and analgesic effects without significant toxicity . At higher doses, this compound may cause adverse effects, including gastrointestinal disturbances and liver toxicity . Threshold effects have been observed, with optimal dosages providing maximum therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics . This compound may also affect metabolic flux by inhibiting the activity of enzymes involved in the synthesis of inflammatory mediators . Additionally, this compound may influence metabolite levels by altering the expression of genes involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within cells can influence its interactions with biomolecules and its overall biochemical effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(pyrazin-2-yl)acetamide typically involves the reaction of pyrazin-2-ylamine with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction . The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(pyrazin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-(pyridin-2-yl)acetamide: Similar structure but with a pyridine ring instead of a pyrazine ring.

    2-Bromo-N-(quinolin-2-yl)acetamide: Contains a quinoline ring, offering different electronic properties.

    2-Bromo-N-(thiazol-2-yl)acetamide: Features a thiazole ring, providing distinct reactivity.

Uniqueness

2-Bromo-N-(pyrazin-2-yl)acetamide is unique due to the presence of the pyrazine ring, which imparts specific electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with tailored biological activities .

Properties

IUPAC Name

2-bromo-N-pyrazin-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O/c7-3-6(11)10-5-4-8-1-2-9-5/h1-2,4H,3H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCWELSTTLPNKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A stirred solution of amino pyrazole (10 g, 105 mmol) in acetone (100 ml) is treated with triethylamine (16.1 ml, 115 mmol) and then cooled to 0-5° C. using an ice bath. To the cooled solution is added drop-wise bromoacetyl chloride (8.76 g, 105 mmol) in acetone (10 ml). The cooled reaction mixture is stirred for 3 hours and then filtered. The solvent is removed in vacuo and purification by chromatography on silica (eluting with ethyl acetate-iso-hexane, 2:1 increasing to 100% ethyl acetate) affords the titled compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16.1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.76 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

This compound is prepared by an analogous method to 2-bromo-N-isoxazol-3-yl-acetamide (Intermediate A) by replacing 3-aminoisoxazole with 2-aminopyrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred suspension of pyrazin-2-ylamine (1.87 g) and potassium carbonate (8.19 g) in dichloromethane (25 mL) was added by dropwise addition 2-bromoacetyl bromide (1.72 mL). The reaction mixture was stirred overnight and then washed with water (2×50 mL). The organic phase was separated, dried with magnesium sulfate and evaporated to yield the sub-titled compound (0.70 g).
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
8.19 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.72 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-(pyrazin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-(pyrazin-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-bromo-N-(pyrazin-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-bromo-N-(pyrazin-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-bromo-N-(pyrazin-2-yl)acetamide
Reactant of Route 6
2-bromo-N-(pyrazin-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.